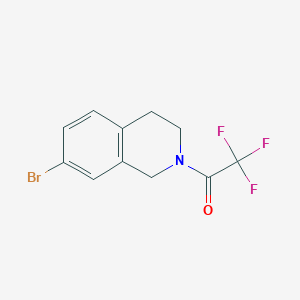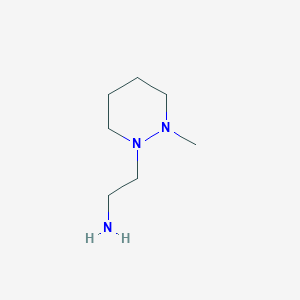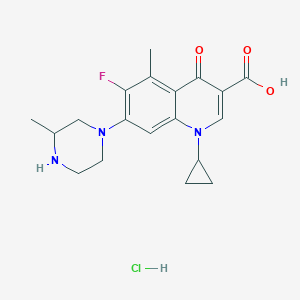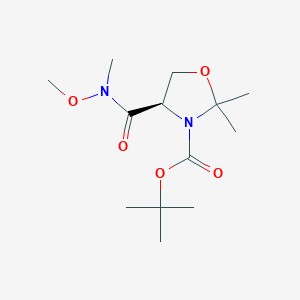![molecular formula C13H16OS B061549 Cyclopentyl[4-(methylsulfanyl)phenyl]methanone CAS No. 180048-75-3](/img/structure/B61549.png)
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone
説明
Synthesis Analysis
The synthesis of compounds related to Cyclopentyl[4-(methylsulfanyl)phenyl]methanone involves several key strategies, including the utilization of (aminomethyl)cycloalkyl aryl ketones for the investigation of neuroleptic drugs (Caamaño et al., 1987). Additionally, the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents showcases the versatility of aryl methanones in drug discovery (Dwivedi et al., 2005).
Molecular Structure Analysis
Molecular structure analysis is critical in understanding the reactivity and properties of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone derivatives. For instance, the crystal structure of related compounds has been determined by single-crystal X-ray diffraction, revealing significant insights into their conformational and structural characteristics (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone derivatives involves various types of reactions, including the photo-Nazarov cyclization, which demonstrates the reactive nature of these compounds under specific conditions (Leitich et al., 2001). Such reactions are pivotal for the synthesis of complex molecular structures from simpler precursors.
Physical Properties Analysis
The physical properties of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone and its derivatives are crucial for their application in medicinal chemistry. These properties often dictate the solubility, stability, and overall reactivity of the compound in various environments.
Chemical Properties Analysis
Chemical properties, including the ability of these compounds to undergo transformations such as reductive transformations and cyclopropanation, play a significant role in their utility in organic synthesis and drug development (Ivanova et al., 2003). The study of these properties provides insights into how these compounds can be manipulated to achieve desired outcomes in chemical synthesis and therapeutic applications.
科学的研究の応用
Neuroleptic Drug Investigation : Cyclopentyl compounds have been used in the synthesis of (aminomethyl)cycloalkyl aryl ketones, which are important in researching the properties of neuroleptic drugs (Caamaño et al., 1987).
Histamine H3-Receptor Antagonist Synthesis : They play a role in the synthesis of compounds like Ciproxifan, which is a novel reference antagonist for the histamine H3 receptor (Stark, 2000).
Selective COX-2 Inhibitors : Cyclopentenones containing a 4-(methylsulfonyl)phenyl group are used as selective inhibitors of cyclooxygenase-2 (COX-2), a significant area of research in anti-inflammatory agents (Black et al., 1999).
Anti-tubercular Agents : Phenyl cyclopropyl methanones, related to Cyclopentyl[4-(methylsulfanyl)phenyl]methanone, have been evaluated for their anti-tubercular activities, showing potential as anti-mycobacterial agents (Dwivedi et al., 2005).
Antimicrobial and Antioxidant Properties : Methanone derivatives, including cyclopentyl-based structures, have been synthesized and evaluated for antimicrobial and antioxidant activities (Thirunarayanan, 2016).
Catalyst Development : Cyclopentyl compounds are used in the development of catalysts for biofuel production, as seen in the synthesis and evaluation of biochar-based hydrophobic benzenesulfonic acid (Li et al., 2019).
特性
IUPAC Name |
cyclopentyl-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZRHAZHEIPAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621404 | |
| Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |
CAS RN |
180048-75-3 | |
| Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



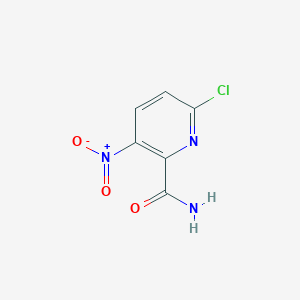
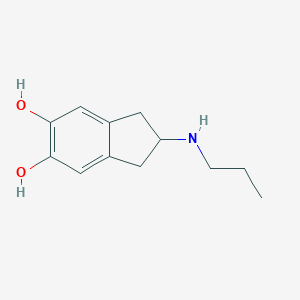
![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

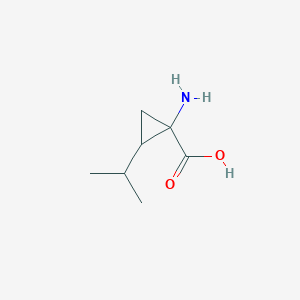
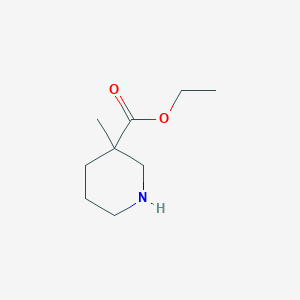
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
